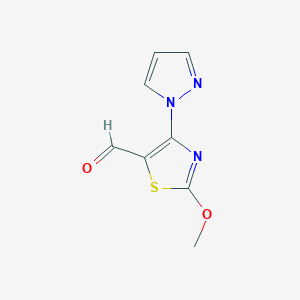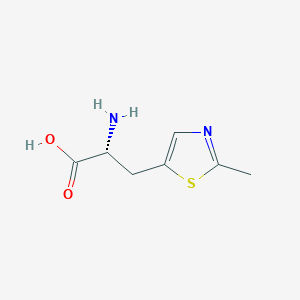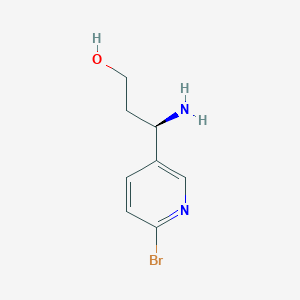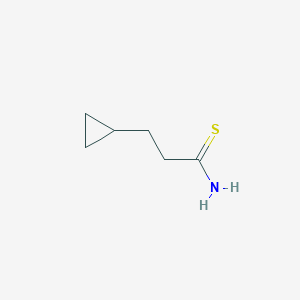
3-Cyclopropylpropanethioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropylpropanethioamide is an organic compound with the molecular formula C₆H₁₁NS. It features a cyclopropyl group attached to a propanethioamide moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropylpropanethioamide typically involves the reaction of cyclopropylmethylamine with carbon disulfide, followed by the addition of a suitable electrophile. One common method includes the use of sulfuration agents to introduce the thioamide functionality .
Industrial Production Methods: Industrial production of thioamides, including this compound, often employs scalable and practical methods. These methods focus on optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Cyclopropylpropanethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The cyclopropyl group can participate in substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under mild to moderate conditions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
3-Cyclopropylpropanethioamide has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research explores its potential as a precursor for drug development, particularly in designing molecules with enhanced biological activity.
Industry: It finds applications in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of 3-Cyclopropylpropanethioamide involves its interaction with specific molecular targets. The thioamide group can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The cyclopropyl group contributes to the compound’s stability and reactivity, influencing its overall biological effects .
Vergleich Mit ähnlichen Verbindungen
Cyclopropylamine: Shares the cyclopropyl group but lacks the thioamide functionality.
Propanethioamide: Contains the thioamide group but lacks the cyclopropyl moiety.
Cyclopropylcarboxamide: Similar structure but with a carboxamide group instead of a thioamide .
Uniqueness: 3-Cyclopropylpropanethioamide is unique due to the combination of the cyclopropyl and thioamide groups. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C6H11NS |
|---|---|
Molekulargewicht |
129.23 g/mol |
IUPAC-Name |
3-cyclopropylpropanethioamide |
InChI |
InChI=1S/C6H11NS/c7-6(8)4-3-5-1-2-5/h5H,1-4H2,(H2,7,8) |
InChI-Schlüssel |
CIAHMNZSJHEGMK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1CCC(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









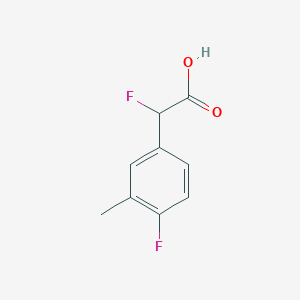
![1-[2-(1H-Pyrazol-1-yl)pyridin-3-yl]ethan-1-one](/img/structure/B15239575.png)


